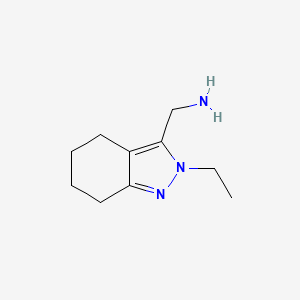

(2-Ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamin

Übersicht

Beschreibung

(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Wissenschaftliche Forschungsanwendungen

(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

Industry: Utilized in the synthesis of various industrial chemicals and materials.

Wirkmechanismus

Target of Action

Indazole derivatives, a class of compounds to which this compound belongs, have been found to exhibit a wide variety of biological activities . They have been reported to interact with various targets such as CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk . These targets play a significant role in the treatment of diseases such as cancer .

Mode of Action

Indazole derivatives have been reported to inhibit, regulate, and/or modulate their targets, leading to therapeutic effects . For instance, some indazole derivatives have been found to possess high anti-inflammatory activity .

Biochemical Pathways

For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2) , tumor necrosis factor-alpha (TNF-α) , and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Result of Action

Indazole derivatives have been reported to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Biochemische Analyse

Biochemical Properties

(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclo-oxygenase-2 (COX-2), which is involved in the inflammatory response . Additionally, (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes or proteins, leading to inhibition or activation of their functions.

Cellular Effects

The effects of (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in osteoarthritis cartilage . Additionally, (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes involved in inflammation and cell proliferation.

Molecular Mechanism

The molecular mechanism of action of (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For example, its inhibition of cyclo-oxygenase-2 (COX-2) involves binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, maintaining its activity over extended periods . Degradation products may form under certain conditions, potentially affecting its efficacy and safety. Long-term studies have indicated that (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine can have sustained effects on cellular function, including prolonged inhibition of inflammatory mediators and modulation of gene expression .

Dosage Effects in Animal Models

The effects of (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit inflammation and modulate cellular responses without significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and gastrointestinal disturbances . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks.

Metabolic Pathways

(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations, including oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and activity, influencing its therapeutic potential. Additionally, (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine can impact metabolic flux and metabolite levels, potentially altering cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, facilitating its uptake and distribution within target tissues . Once inside the cells, (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects on cellular function .

Subcellular Localization

The subcellular localization of (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine is essential for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with transcription factors to modulate gene expression, or to the cytoplasm, where it influences signaling pathways and enzyme activity . The precise localization of (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine is crucial for its role in cellular processes and therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the thermal 6π-electrocyclization of dialkenyl pyrazoles followed by oxidation . The reaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.

Analyse Chemischer Reaktionen

Types of Reactions

(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine

- 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole

Uniqueness

(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine is unique due to its specific ethyl substitution at the 2-position, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds and can lead to different applications and effects.

Biologische Aktivität

Overview

(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine is a heterocyclic compound belonging to the indazole family. Indazoles are recognized for their diverse biological activities and potential in medicinal chemistry. This compound exhibits significant interactions with various biological targets, contributing to its pharmacological properties.

The compound has been shown to influence several biochemical pathways:

- Enzyme Inhibition : It inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, suggesting potential anti-inflammatory applications.

- Cellular Effects : The compound modulates cell signaling pathways and gene expression, affecting cellular metabolism and function.

- Molecular Mechanism : Its action involves binding to specific biomolecules such as enzymes and receptors, leading to either inhibition or activation of their functions.

Structure-Activity Relationship (SAR)

The unique ethyl substitution at the 2-position of the indazole ring enhances its biological activity compared to other indazole derivatives. Studies indicate that variations in substituents can significantly affect the potency and selectivity of the compound against various biological targets .

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL60 | 0.0083 | Inhibition of cell proliferation |

| HCT116 | 0.0013 | Induction of apoptosis |

| HT29 | 0.0093 | ERK1/2 pathway modulation |

These findings highlight its potential as a therapeutic agent in cancer treatment .

Case Studies

- Antiprotozoal Activity : The compound has shown promising results against protozoan infections such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The structure-activity relationship indicates that electron-withdrawing groups enhance activity against these pathogens, with some derivatives exhibiting IC50 values below 0.050 µM .

- In Vivo Studies : In preclinical models, the compound demonstrated good oral bioavailability and acceptable toxicity profiles, making it a candidate for further clinical development .

Comparative Analysis with Similar Compounds

A comparison with other indazole derivatives reveals that (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine possesses unique properties due to its specific structural features.

| Compound | Activity Profile |

|---|---|

| 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine | Moderate COX inhibition |

| 3-phenyl-2-[4-(trifluoromethyl)phenyl]-indazole | High antiproliferative activity |

The ethyl substitution at position 2 contributes to its distinctive reactivity and biological effects .

Eigenschaften

IUPAC Name |

(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-2-13-10(7-11)8-5-3-4-6-9(8)12-13/h2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILIOFCVZSZZKMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C2CCCCC2=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.